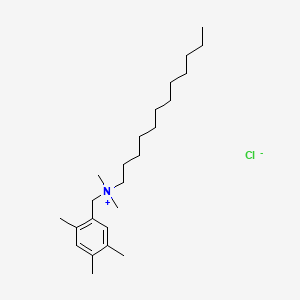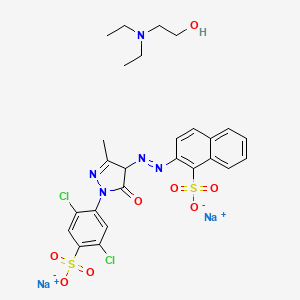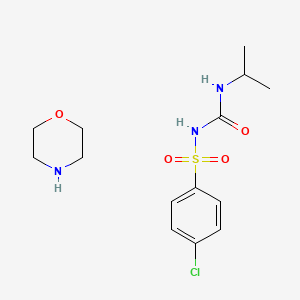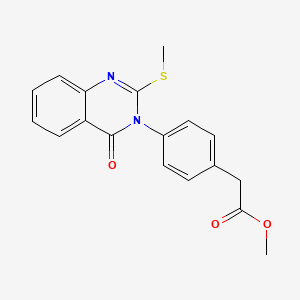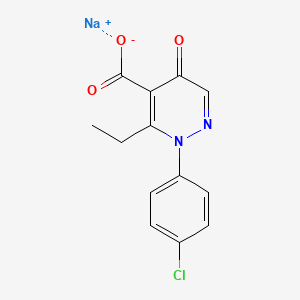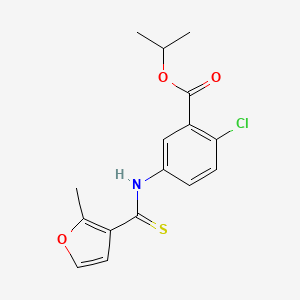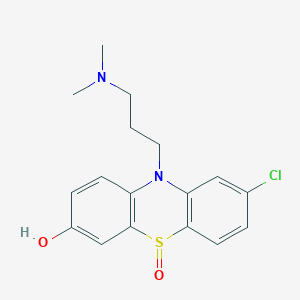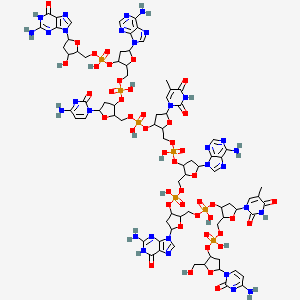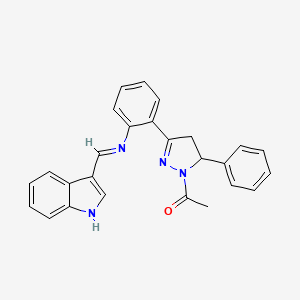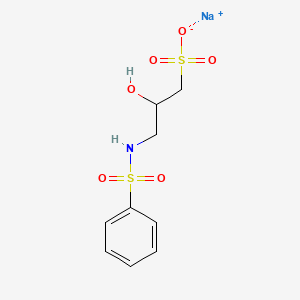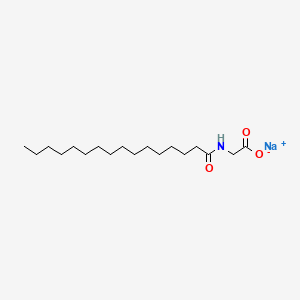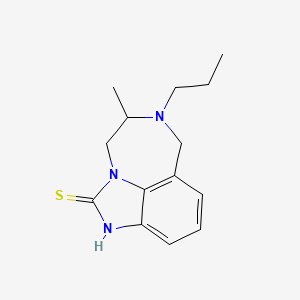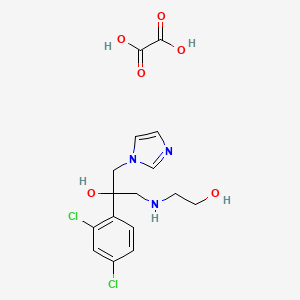![molecular formula C18H14N6O4 B12754423 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one CAS No. 80019-25-6](/img/structure/B12754423.png)
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an azo group (-N=N-) linking a methoxy-nitrophenyl group to a pyrazoloquinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one typically involves the following steps:
Diazotization: The starting material, 4-methoxy-2-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one in an alkaline medium to form the azo compound.
The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-methoxy-2-nitroaniline are diazotized in industrial reactors.
Continuous Coupling: The diazonium salt is continuously fed into a reactor containing 2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one under controlled conditions to produce the azo compound efficiently.
化学反応の分析
Types of Reactions
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Reduction: Produces 4-methoxy-2-aminophenyl derivatives.
Oxidation: Yields 4-formyl-2-nitrophenyl or 4-carboxy-2-nitrophenyl derivatives.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its azo group.
作用機序
The mechanism of action of 3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The methoxy and nitro groups can participate in various chemical reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
- 3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
- 3-[(4-Methyl-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one
Uniqueness
3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one is unique due to the presence of the methoxy group, which can undergo specific chemical reactions that are not possible with other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and drugs.
特性
CAS番号 |
80019-25-6 |
|---|---|
分子式 |
C18H14N6O4 |
分子量 |
378.3 g/mol |
IUPAC名 |
3-[(4-methoxy-2-nitrophenyl)diazenyl]-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C18H14N6O4/c1-10-16(21-20-14-8-7-11(28-2)9-15(14)24(26)27)17-19-13-6-4-3-5-12(13)18(25)23(17)22-10/h3-9,22H,1-2H3 |
InChIキー |
DBNSLNBUASUXNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)N=NC4=C(C=C(C=C4)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


